Furan-2-yl(4-methoxyphenyl)methanol Furan-2-yl(4-methoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13371115
InChI: InChI=1S/C12H12O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12-13H,1H3
SMILES: COC1=CC=C(C=C1)C(C2=CC=CO2)O
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

Furan-2-yl(4-methoxyphenyl)methanol

CAS No.:

Cat. No.: VC13371115

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-yl(4-methoxyphenyl)methanol -

Specification

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name furan-2-yl-(4-methoxyphenyl)methanol
Standard InChI InChI=1S/C12H12O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12-13H,1H3
Standard InChI Key IWOQKQSKCFYQKW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(C2=CC=CO2)O
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CO2)O

Introduction

Chemical Identity and Structural Properties

Furan-2-yl(4-methoxyphenyl)methanol belongs to the class of aromatic alcohols characterized by hybrid aromatic systems. Its IUPAC name, furan-2-yl(4-methoxyphenyl)methanol, reflects the substitution pattern: a furan-2-yl group and a 4-methoxyphenyl group attached to a central methanol moiety. Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC12H12O3\text{C}_{12}\text{H}_{12}\text{O}_{3}
Molecular Weight204.22 g/mol
CAS Number100518-86-3
Purity≥98%
Exact Mass204.0786 g/mol
Topological Polar Surface Area46.5 Ų

The compound’s structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen, as inferred from analogous furan-containing alcohols . Spectroscopic characterization (e.g., 1H^1\text{H} NMR) typically reveals aromatic protons in the δ 6.8–7.4 ppm range for the methoxyphenyl group and δ 5.2–5.8 ppm for the hydroxymethylene proton .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the Grignard reaction between 4-methoxybenzaldehyde and furan-2-ylmagnesium bromide, followed by acidic workup to yield the tertiary alcohol . Alternative methods include:

  • Reductive Amination: Though primarily used for amine derivatives, this approach is adaptable by substituting amines with aldehydes and employing reducing agents like sodium borohydride.

  • Catalytic Hydrogenation: Hydrogenation of furan-2-yl(4-methoxyphenyl)ketone over palladium catalysts achieves high yields (>85%) under mild conditions .

Industrial Manufacturing

Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters (e.g., temperature, residence time), enhancing reproducibility. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥98% purity . A representative large-scale protocol is outlined below:

ParameterCondition
Starting Material4-Methoxybenzaldehyde
ReagentFuran-2-ylmagnesium bromide
SolventTetrahydrofuran (THF)
Temperature0–5°C (addition), 25°C (stirring)
Yield78–82%

Applications in Research and Industry

Pharmaceutical Intermediates

Furan-2-yl(4-methoxyphenyl)methanol serves as a precursor in synthesizing bioactive molecules. For example:

  • Antifungal Agents: Structural analogs with 4-methoxyphenyl substituents demonstrate moderate activity against Candida spp., suggesting potential derivatization pathways .

  • Chiral Building Blocks: The alcohol’s stereogenic center enables asymmetric synthesis of ligands for catalytic systems .

Materials Science

The compound’s rigid aromatic framework and polar hydroxyl group make it suitable for:

  • Polymer Monomers: Copolymerization with diacids yields polyesters with enhanced thermal stability .

  • Liquid Crystals: Methoxy and furyl groups contribute to mesophase behavior in thermotropic materials .

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